3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Overview
Description
“3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers. For instance, a flow chemistry approach has been used to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . The synthesis process typically involves a series of chemical reactions, including the use of Hexane/ethyl acetate as an eluent .Molecular Structure Analysis
The molecular structure of “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is represented by the formula C9H6N2O2 . The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with other substances to form new compounds . The exact reactions it undergoes can depend on the conditions and the other substances present.Scientific Research Applications
Innovative Synthesis Methods
3,4-Dihydro-2H-benzo[1,4]oxazines have been studied for their applications in biology and medication. A novel synthesis method using 2-aminophenol as the starting material to produce various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, including 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile, has been developed. This represents a new pathway for synthesizing these compounds, highlighting their potential in scientific research (詹淑婷, 2012).
Antimicrobial Activity
Novel compounds bearing the benzo[b][1,4]oxazin-3(4H)-yl structure have been synthesized and evaluated for their antimicrobial activity. Studies have shown that some of these compounds exhibit significant antimicrobial properties against various strains of bacteria and fungi, indicating their potential application in developing new antimicrobial agents (N. Desai et al., 2017).
Herbicidal Activity
The herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, has been identified as inhibition of protoporphyrinogen oxidase. These compounds demonstrate high efficacy, broad-spectrum activity, and safety to crops, indicating the potential of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in agricultural applications (Mingzhi Huang et al., 2005).
Pharmacological Applications
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been investigated as 5-HT6 receptor antagonists. Many of these compounds display subnanomolar affinities for the 5-HT6 receptor, indicating their potential use in treating neurological disorders. The relationship between structure, lipophilicity, and hERG inhibition in these compounds offers insights into the design of new pharmacological agents (S. Zhao et al., 2007).
Chemical Library Development
The synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, including novel benzo[1,4]oxazin-3-one-based tricycles, from 1,5-difluoro-2,4-dinitrobenzene showcases the potential of these structures in creating a chemical library for various research applications. This library could be useful in parallel solution-phase reactions, further expanding the utility of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in scientific research (Yunyun Yuan et al., 2007).
Future Directions
properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBILQWUWLALFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443001 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |
CAS RN |
134997-74-3 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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